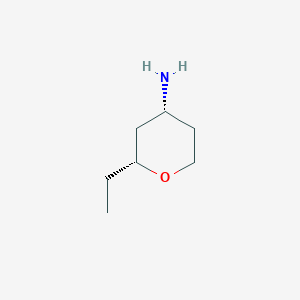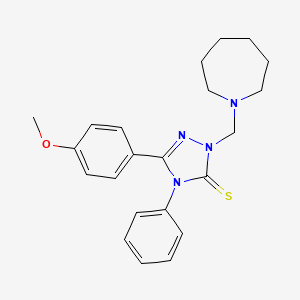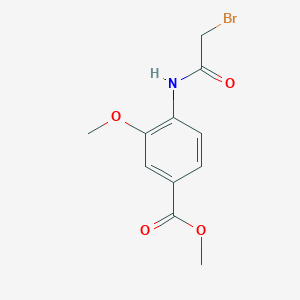
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromoacetamido group attached to a methoxybenzoate structure, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetamido)-3-methoxybenzoate typically involves the reaction of 4-amino-3-methoxybenzoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioamides.
Hydrolysis: The major product is 4-(2-bromoacetamido)-3-methoxybenzoic acid.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-bromoacetamido)-3-methoxybenzoate involves its ability to act as an alkylating agent. The bromoacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the methoxybenzoate moiety.
Ethyl bromoacetate: Another alkylating agent with similar reactivity but different ester group.
2-Bromoacetamide: Contains the bromoacetamido group but lacks the ester and methoxybenzoate components.
Uniqueness
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate is unique due to the combination of its bromoacetamido and methoxybenzoate groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted chemical modifications and biological studies.
Eigenschaften
Molekularformel |
C11H12BrNO4 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
methyl 4-[(2-bromoacetyl)amino]-3-methoxybenzoate |
InChI |
InChI=1S/C11H12BrNO4/c1-16-9-5-7(11(15)17-2)3-4-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HVDQAQKTYGLIJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



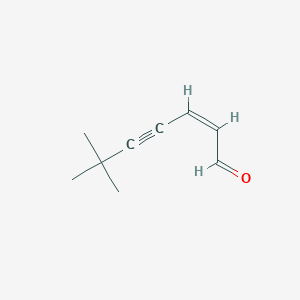
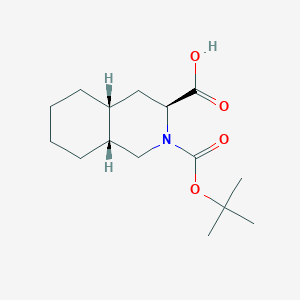
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
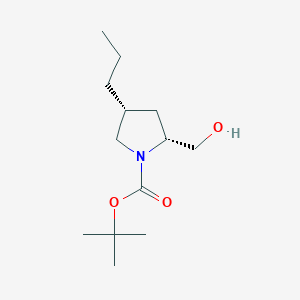
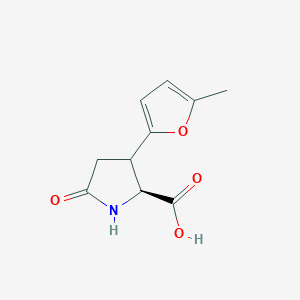
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
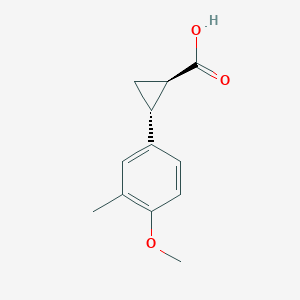
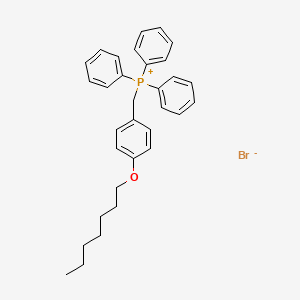
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)

